

# Commercial suppliers of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1521881

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An In-Depth Technical Guide to **(5-(Butylcarbamoyl)-2-fluorophenyl)boronic Acid** for Researchers and Drug Development Professionals

## Introduction

**(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid** is a specialized organic compound that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique structural features, namely the fluorine atom and the butylcarbamoyl group attached to the phenylboronic acid scaffold, make it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its commercial availability, key properties, and practical applications, with a focus on enabling researchers to effectively utilize this reagent in their drug discovery and development endeavors.

The strategic placement of a fluorine atom ortho to the boronic acid moiety can significantly influence the electronic properties and reactivity of the molecule. Fluorine's high electronegativity can modulate the pKa of the boronic acid, impacting its transmetalation efficiency in cross-coupling reactions. Furthermore, the butylcarbamoyl group at the meta position offers a handle for further functionalization and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. This combination of functionalities makes **(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid** a versatile reagent for the synthesis of complex molecules with potential therapeutic applications.

## Commercial Availability and Supplier Overview

**(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid** is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development. The availability, purity, and offered quantities can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier              | Product Number (Example) | Purity | Available Quantities | Notes   |
|-----------------------|--------------------------|--------|----------------------|---|
| Sigma-Aldrich (Merck) | CDS023794                | ≥95%   | 1 g, 5 g             | A well-established supplier with extensive quality control documentation.             |
| Combi-Blocks          | OR-9310                  | >97%   | 250 mg, 1 g, 5 g     | Specializes in providing a wide array of building blocks for combinatorial chemistry. |
| BLD Pharmatech        | BD115856                 | 97%    | 1 g, 5 g, 25 g       | Offers a range of catalog sizes and custom synthesis services.                        |
| Key Organics          | 12018                    | >97%   | 1 g, 5 g             | Focuses on providing key organic intermediates for drug discovery.                    |
| AstaTech              | 63C808                   | 97%    | 1g, 5g, 10g, 25g     | A provider of advanced intermediates and building blocks.                             |

Note: Product numbers, purity levels, and available quantities are subject to change. Researchers should always consult the respective supplier's website for the most current information.

## Physicochemical Properties and Handling

Understanding the physicochemical properties of **(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid** is essential for its proper handling, storage, and use in chemical reactions.

| Property            | Value   | Source         |
|---------------------|---|----------------|
| Molecular Formula   | C <sub>11</sub> H <sub>15</sub> BFNO <sub>3</sub> | Sigma-Aldrich  |
| Molecular Weight    | 239.05 g/mol                                      | Sigma-Aldrich  |
| Appearance          | White to off-white powder                         | Combi-Blocks   |
| Melting Point       | 145-155 °C  | BLD Pharmatech |
| Storage Temperature | 2-8 °C  | Key Organics   |

### Safety and Handling Precautions:

**(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid**, like many boronic acid derivatives, should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

- Inhalation: May cause respiratory irritation.
- Skin Contact: May cause skin irritation.
- Eye Contact: May cause serious eye irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

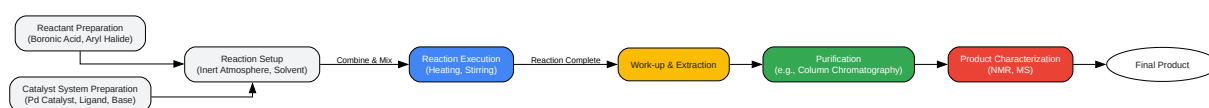
## Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid** lies in its use as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the

construction of biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.

The presence of the electron-withdrawing fluorine atom can enhance the rate of transmetalation, a key step in the catalytic cycle. The butylcarbamoyl group can influence the solubility and electronic nature of the molecule, and its amide functionality can participate in hydrogen bonding, potentially directing the assembly of more complex molecular architectures.

## Generalized Suzuki-Miyaura Coupling Workflow



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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

## Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

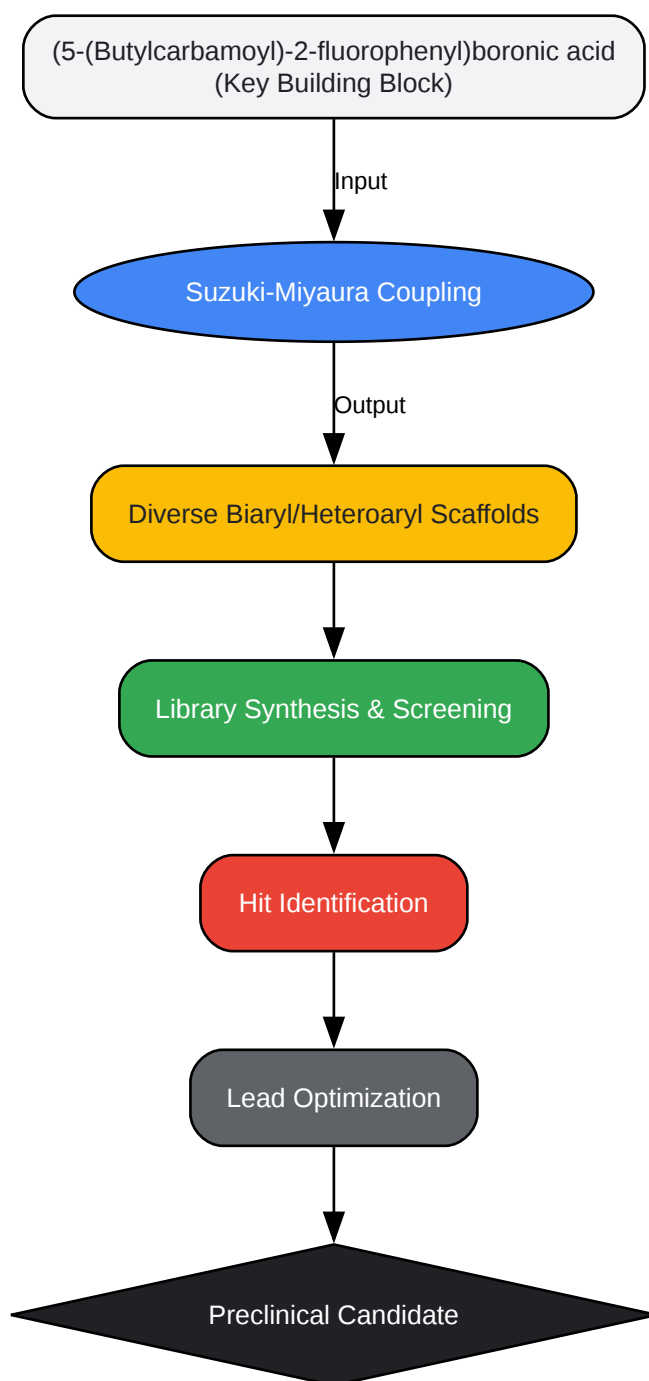
- **(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid** (1.0 eq)
- Aryl or heteroaryl halide (e.g., aryl bromide) (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) (0.02-0.05 eq)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>) (2.0-3.0 eq)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

#### Procedure:

- To a dry reaction vessel, add **(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid**, the aryl halide, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add the palladium catalyst and any additional ligand under a positive pressure of the inert gas.
- Add the degassed solvent(s) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Characterize the purified product by appropriate analytical methods (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry).

## Logical Relationship in Drug Discovery

The utility of **(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid** in drug discovery can be visualized as a logical progression from a basic building block to a potential drug candidate.



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- To cite this document: BenchChem. [Commercial suppliers of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1521881#commercial-suppliers-of-5-butylcarbamoyl-2-fluorophenyl-boronic-acid\]](https://www.benchchem.com/product/b1521881#commercial-suppliers-of-5-butylcarbamoyl-2-fluorophenyl-boronic-acid)

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